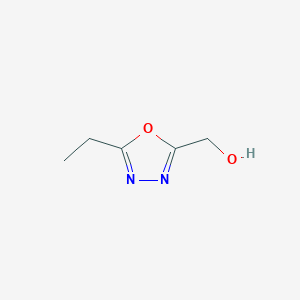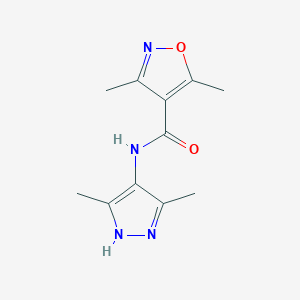![molecular formula C13H19N3O3 B7556460 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and popular insect repellents in the world. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas.
Mecanismo De Acción
The mechanism of action of 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is not fully understood. It is believed that 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid works by interfering with the ability of insects to detect and locate their hosts. 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid may also interfere with the ability of insects to detect carbon dioxide, which is a key attractant for many insects.
Biochemical and Physiological Effects
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects on insects. It can affect the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as the activity of neurotransmitters involved in insect behavior. 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid can also affect the physiology of insects by altering their heart rate, respiration rate, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is a highly effective insect repellent and is widely used in scientific research. However, there are some limitations to its use in lab experiments. 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid can be toxic to some species of insects, which can affect the results of experiments that involve those species. Additionally, 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid can be difficult to work with due to its high volatility and potential for contamination.
Direcciones Futuras
There are many future directions for research on 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid. One area of research is the development of new insect repellents that are more effective and less toxic than 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid. Another area of research is the investigation of the ecological impacts of 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid on non-target organisms, such as birds and mammals. Additionally, there is a need for more research on the mechanism of action of 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid and its effects on insect behavior and physiology.
Conclusion
In conclusion, 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is a highly effective insect repellent that is widely used in scientific research. It has a variety of biochemical and physiological effects on insects, and its mechanism of action is not fully understood. While there are some limitations to its use in lab experiments, 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid remains an important tool for researchers studying insect behavior and physiology. There are many future directions for research on 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid, including the development of new insect repellents and the investigation of its ecological impacts.
Métodos De Síntesis
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid can be synthesized through a variety of methods, including the reaction of 2-chloronicotinic acid with diethylamine and ethyl chloroformate, or the reaction of 2-amino-6-chloropyridine with diethylamine and ethyl chloroformate. Both methods involve the use of toxic chemicals and require careful handling.
Aplicaciones Científicas De Investigación
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is widely used in scientific research as an insect repellent. It is often used in studies that involve the behavior or physiology of insects, such as mosquito feeding behavior or tick-borne disease transmission. 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is also used in studies that investigate the efficacy of other insect repellents or the development of new insect repellents.
Propiedades
IUPAC Name |
6-[2-(diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-16(4-2)9-8-14-12(17)10-6-5-7-11(15-10)13(18)19/h5-7H,3-4,8-9H2,1-2H3,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENODCSIRGPRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=NC(=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)

![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)


![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)



![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)
![N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556476.png)